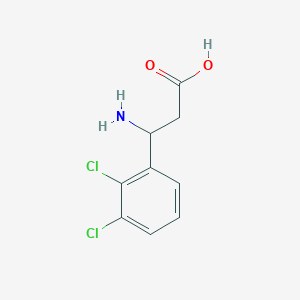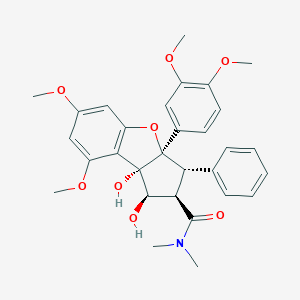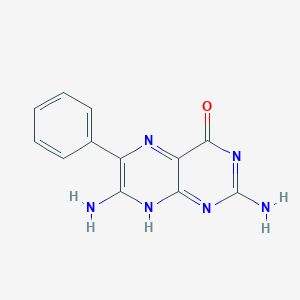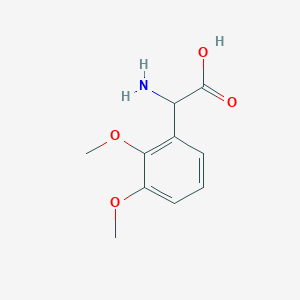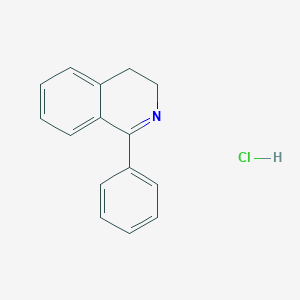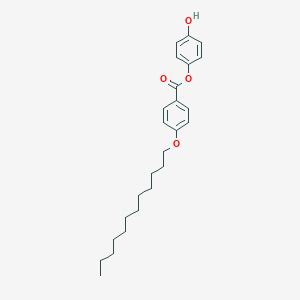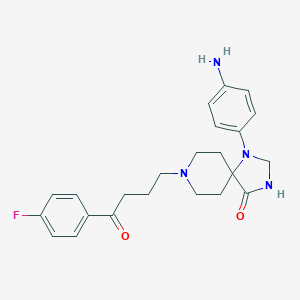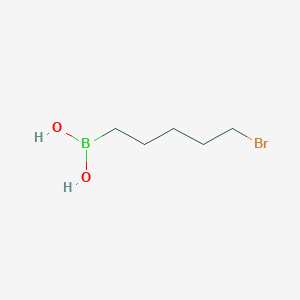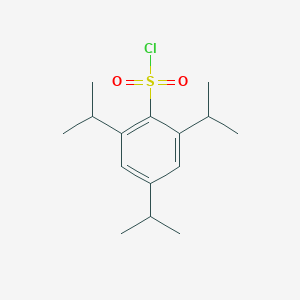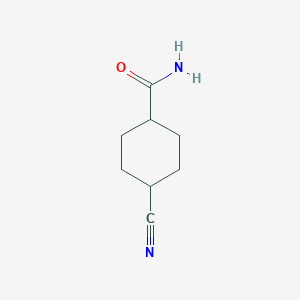
4-Cyanocyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanocyclohexanecarboxamide, also known as CCH, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 4-Cyanocyclohexanecarboxamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 4-Cyanocyclohexanecarboxamide is thought to enhance the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.
Biochemische Und Physiologische Effekte
4-Cyanocyclohexanecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and pain. 4-Cyanocyclohexanecarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 4-Cyanocyclohexanecarboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cyanocyclohexanecarboxamide has several advantages for lab experiments. It is stable and easy to handle, making it a suitable compound for various experiments. 4-Cyanocyclohexanecarboxamide is also relatively inexpensive and readily available. However, 4-Cyanocyclohexanecarboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 4-Cyanocyclohexanecarboxamide. One potential area of research is the development of new drugs based on the structure of 4-Cyanocyclohexanecarboxamide. Another area of research is the investigation of the molecular mechanisms underlying the effects of 4-Cyanocyclohexanecarboxamide. Additionally, more research is needed to explore the potential therapeutic applications of 4-Cyanocyclohexanecarboxamide in various diseases and disorders.
Conclusion
In conclusion, 4-Cyanocyclohexanecarboxamide is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Cyanocyclohexanecarboxamide is needed to fully understand its potential applications in various fields.
Synthesemethoden
The synthesis of 4-Cyanocyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with cyanogen bromide in the presence of a base, such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 4-Cyanocyclohexanecarboxamide. The yield of the synthesis process is around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-Cyanocyclohexanecarboxamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 4-Cyanocyclohexanecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
CAS-Nummer |
121487-71-6 |
|---|---|
Produktname |
4-Cyanocyclohexanecarboxamide |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
4-cyanocyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H12N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H2,10,11) |
InChI-Schlüssel |
CNJKDSZYFGSKDG-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C#N)C(=O)N |
Kanonische SMILES |
C1CC(CCC1C#N)C(=O)N |
Synonyme |
Cyclohexanecarboxamide, 4-cyano-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



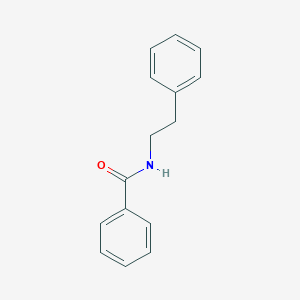
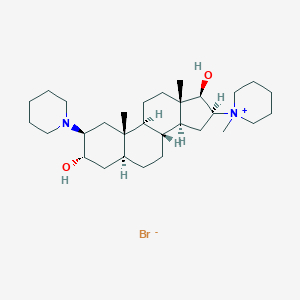
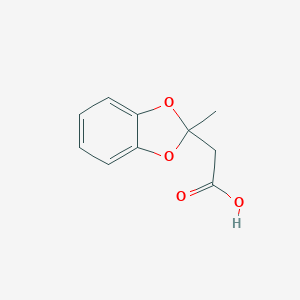
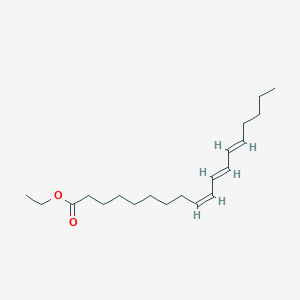
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)
